
2-Chloro-1,7-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,7-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused-ring system, which consists of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,7-naphthyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions . Another approach involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of microwave irradiation or other advanced techniques to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Tin chloride in the presence of a suitable solvent.
Substitution: Sodium azide or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridines.
Aplicaciones Científicas De Investigación
2-Chloro-1,7-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1,5-Naphthyridine: Another isomer with different substitution patterns and reactivity.
1,6-Naphthyridine: Known for its anticancer properties and different synthetic routes.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness: 2-Chloro-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and amine group make it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
2-chloro-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6ClN3/c9-8-3-6(10)5-1-2-11-4-7(5)12-8/h1-4H,(H2,10,12) |
Clave InChI |
YHGUZLCDKPHYBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=CC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
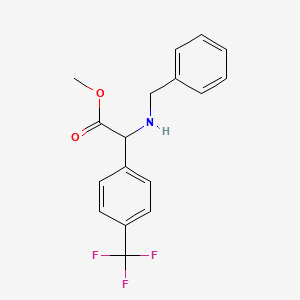
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)

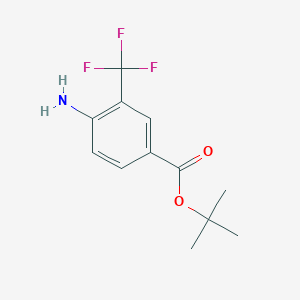
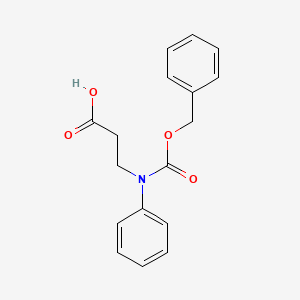
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
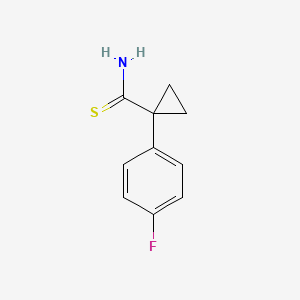
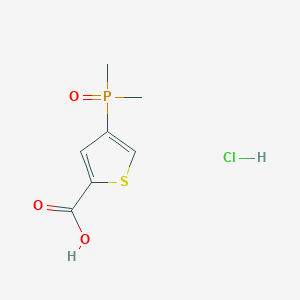

![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)
